Synthesis pathway and key intermediates of (Z)-Pyriminobac-methyl
Synthesis pathway and key intermediates of (Z)-Pyriminobac-methyl
This guide details the synthesis pathway, key intermediates, and isolation strategies for (Z)-Pyriminobac-methyl .[1] While the commercial herbicide (Pyriminobac-methyl) consists primarily of the (E)-isomer due to its superior biological activity, the (Z)-isomer is a critical reference standard and analytical target in residue analysis and stereochemical studies.[1][2]
The synthesis is modular, converging on the coupling of a pyrimidine moiety and a salicylate moiety , followed by a stereochemically variable oxime formation .
Executive Summary & Retrosynthetic Analysis
(Z)-Pyriminobac-methyl (Methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]benzoate) is a pyrimidinyl carboxy herbicide.[1][2] Its core structure features a central ether linkage connecting a dimethoxypyrimidine ring to a benzoate system bearing a methoxyiminoethyl group.[1][2]
The stereochemistry at the C=N bond is the defining feature. The (E)-isomer is thermodynamically favored and biologically active (inhibiting acetolactate synthase, ALS).[1][2] The (Z)-isomer is typically formed as a minor product or impurity during synthesis and requires specific isolation techniques.[1][2]
Retrosynthetic Logic
The molecule is disconnected at two strategic points:
-
The Ether Linkage: Disconnection between the pyrimidine C2 and the phenol oxygen reveals two key building blocks: an electrophilic pyrimidine (sulfone or halide) and a nucleophilic salicylate.
-
The Oxime Moiety: The C=N bond is traced back to a ketone precursor (acetyl group) and methoxyamine.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergence of the pyrimidine and benzoate fragments.[1][2]
Synthesis of Key Intermediates
Intermediate I: 2-Methanesulfonyl-4,6-dimethoxypyrimidine
This fragment serves as the electrophilic partner.[1][2] The sulfonyl group is an excellent leaving group for the subsequent coupling.
-
Step 1: Methoxylation. 4,6-Dichloro-2-methylthiopyrimidine is treated with sodium methoxide (NaOMe) in methanol.[1][2]
-
Step 2: Oxidation. The sulfide is oxidized to the sulfone using hydrogen peroxide (
) and a catalyst (e.g., sodium tungstate, ).-
Why Sulfone? The sulfone (
) is significantly more electron-withdrawing and a better leaving group than the sulfide or chloride, facilitating the coupling with the sterically hindered phenol.
-
Intermediate II: Methyl 2-acetyl-6-hydroxybenzoate
This fragment provides the salicylate core and the ketone handle for oxime formation.[1][2]
-
Route: 3-Chlorophthalic anhydride
3-Hydroxyphthalic anhydride 2-Acetyl-6-hydroxybenzoic acid Esterification.[1][2] -
Alternative Industrial Route: From 2-acetyl-6-nitrobenzoic acid via reduction and diazotization/hydrolysis.[1][2]
-
Key Feature: The acetyl group (
) at the ortho position is crucial. It must remain intact during the coupling to later form the oxime.
Forward Synthesis Pathway
Step 1: Coupling Reaction (Ether Formation)
The convergent step involves the reaction of the phenol (Intermediate II) with the pyrimidine sulfone (Intermediate I).
-
Reagents: Potassium Carbonate (
) or Sodium Hydride ( ).[1][2] -
Solvent: DMF or Acetonitrile (polar aprotic to enhance nucleophilicity).[1][2]
-
Conditions: 60–80°C, 4–6 hours.
-
Mechanism:
(Nucleophilic Aromatic Substitution).[1][2] The phenoxide ion attacks the C2 position of the pyrimidine, displacing the methanesulfonyl group. -
Product: Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-acetylbenzoate.[1][2]
Step 2: Oxime Formation (Stereocenter Generation)
This is the critical step where the (Z)-isomer is generated alongside the (E)-isomer.[1][2]
-
Reagents: Methoxyamine hydrochloride (
).[1][2] -
Base: Pyridine or Sodium Acetate (to neutralize the HCl liberated).[1][2]
-
Reaction:
[1][2] -
Stereochemical Outcome: The reaction yields a mixture of E and Z isomers.[1]
Isolation of (Z)-Pyriminobac-methyl[1][2]
Since the synthesis does not exclusively yield the (Z)-isomer, isolation is required.[1]
Protocol: Chromatographic Separation
The (E) and (Z) isomers possess distinct dipole moments and steric profiles, allowing separation via silica gel chromatography.
-
Crude Mixture: Concentrate the reaction mixture from Step 2 to obtain the crude oil/solid containing both isomers.
-
Mobile Phase: Gradient elution using Hexane:Ethyl Acetate.
-
Start: 90:10 (Hexane:EtOAc) to elute non-polar impurities.[1][2]
-
Elution Order: Typically, the (Z)-isomer elutes after the (E)-isomer in this system due to different interaction with the silica (though this can reverse depending on specific intramolecular hydrogen bonding; TLC verification is mandatory).[1][2]
-
-
Confirmation: Analyze fractions by HPLC or
-NMR.
Alternative: Photoisomerization
If the yield of (Z) from the direct synthesis is insufficient, the (E)-isomer can be converted to the (Z)-isomer via photoisomerization.[1][2]
-
Method: Dissolve pure (E)-Pyriminobac-methyl in methanol or acetonitrile.[1][2]
-
Irradiation: Expose to UV light (300–365 nm) in a quartz vessel.[1][2]
-
Result: A photostationary state (PSS) is reached, typically enriching the mixture with the (Z)-isomer (up to 30–40%).[1][2]
-
Purification: Separate via the chromatography method described above.[1]
Experimental Protocols
Synthesis of Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-acetylbenzoate[1][2]
-
Charge a reaction flask with Methyl 2-acetyl-6-hydroxybenzoate (1.0 eq) and DMF (10 vol).
-
Add
(1.5 eq) and stir at room temperature for 30 mins to generate the phenoxide. -
Add 2-methanesulfonyl-4,6-dimethoxypyrimidine (1.1 eq).
-
Heat to 80°C and monitor by TLC/HPLC until the phenol is consumed (~4–6 hours).
-
Workup: Pour into ice water. Filter the precipitate or extract with ethyl acetate.[1] Wash organics with brine, dry over
, and concentrate.
Synthesis and Isolation of (Z)-Pyriminobac-methyl[1][2]
-
Dissolve the ketone intermediate (from above) in Methanol (10 vol).
-
Add Methoxyamine hydrochloride (1.5 eq) and Pyridine (2.0 eq).
-
Reflux for 3 hours.
-
Concentrate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.[1][3] Separate the organic layer.[1][4][5]
-
Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
-
Crystallization: The isolated (Z)-fraction can be recrystallized from hexane/toluene to achieve >98% purity.[1][2]
Key Data Summary
| Property | (E)-Pyriminobac-methyl | (Z)-Pyriminobac-methyl |
| Role | Active Herbicide | Impurity / Reference Standard |
| CAS Number | 147411-69-6 | 147411-70-9 |
| Formation | Major Kinetic/Thermodynamic Product | Minor Product / Photo-product |
| Elution (Silica) | Typically First (Less Polar) | Typically Second (More Polar) |
| Stability | Stable | Isomerizes to E under acid/thermal stress |
Pathway Diagram
Figure 2: Forward synthesis pathway highlighting the separation of the Z-isomer.[1][2]
References
-
Kumiai Chemical Industry Co., Ltd. (1991).[1] Pyrimidine derivatives and herbicides containing the same.[1] U.S. Patent 5,001,236.[1][2] Link
-
Roberts, T. R. (1998).[1] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1][2] (Detailed discussion on pyrimidinyl carboxy herbicides).
-
Tamaru, M., et al. (1995). Synthesis and Herbicidal Activity of Pyriminobac-methyl Analogues. Journal of Pesticide Science. Link
-
LGC Standards. (2024). (Z)-Pyriminobac-methyl Reference Material Data Sheet. Link
-
PubChem. (2025).[1][2][6] Pyriminobac-methyl Compound Summary. National Library of Medicine.[2] Link
Sources
- 1. (Z)-Pyriminobac-methyl | CAS 147411-70-9 | LGC Standards [lgcstandards.com]
- 2. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate | C20H20N4O8 | CID 4575114 - PubChem [pubchem.ncbi.nlm.nih.gov]
